molecular formula C17H22N2O3 B2692016 N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide CAS No. 1090688-62-2

N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide

Cat. No.: B2692016
CAS No.: 1090688-62-2
M. Wt: 302.374
InChI Key: SYDVQZVENXZJBV-UHFFFAOYSA-N
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a cyano group, a methyl group, and a propanoylphenoxy moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide typically begins with commercially available starting materials such as 4-propanoylphenol, 2-cyano-3-methylbutan-2-ol, and acetic anhydride.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen) at temperatures ranging from room temperature to 80°C, depending on the specific step.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of amides or carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines, which can further react to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Amides, carboxylic acids.

    Reduction Products: Primary, secondary, and tertiary amines.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds and electrostatic interactions with active sites, while the phenoxy moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyano-3-methylbutan-2-yl)-2-(4-acetylphenoxy)acetamide: Similar structure but with an acetyl group instead of a propanoyl group.

    N-(2-cyano-3-methylbutan-2-yl)-2-(4-butanoylphenoxy)acetamide: Similar structure but with a butanoyl group instead of a propanoyl group.

Uniqueness

N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide is unique due to the presence of the propanoyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct compound with specific applications.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-5-15(20)13-6-8-14(9-7-13)22-10-16(21)19-17(4,11-18)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDVQZVENXZJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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